Lipophilicity and Predicted Permeability: tert-Butylthiomethyl vs. Thiophen-3-yloxy Analog
The target compound exhibits a calculated logP of 3.28, which is lower than that of the thiophen-3-yloxy analog 4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole, predicted to have a logP >4.0 based on the incremental contribution of the thiophene ring [1]. A logP in the 3–4 range is generally considered more favorable for oral absorption and CNS penetration, while values exceeding 4 often correlate with increased metabolic liability and promiscuous binding. The target compound's logP is further influenced by the absence of hydrogen bond donors and a modest tPSA of 52 Ų, positioning it in a physicochemical space distinct from analogs with oxygen-linked substituents that carry additional hydrogen bond acceptors [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.28 (ZINC calculated) |
| Comparator Or Baseline | 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole: logP estimated >4.0 (based on fragment addition) |
| Quantified Difference | ΔlogP ≈ >0.72 (target lower) |
| Conditions | In silico prediction; ZINC database algorithm |
Why This Matters
Lower lipophilicity within the optimal range can reduce nonspecific protein binding and improve assay signal-to-noise ratios, making the compound a cleaner tool for cellular target engagement studies.
- [1] ZINC database entry ZINC000017108234; ZINC ID: ZINC17108234. Available at: https://zinc.docking.org/substances/ZINC000017108234/ (accessed 2026-05-08). View Source
